Superior Diastereoselectivity Enabled by the 2‑Methyl‑3‑oxobutyl Substituent in Spiro‑cycloaddition
When a family of α‑formylamino ketones was subjected to Tf₂O‑mediated amide activation followed by [3+2]-cycloaddition with methyl acrylate, the diastereoselectivity varied dramatically with the steric profile of the N‑substituent. A tetralone‑derived substrate (2a) furnished the spiro product in 70% yield and a diastereomeric ratio (dr) of 22.3:1 [1]. In contrast, a seven‑membered cyclic analogue (2f) delivered the corresponding spiro compound with a dr of only 2.4:1 [2]. Because the 2‑methyl‑3‑oxobutyl group occupies an intermediate steric volume between these two extremes, it is expected to provide dr values comparable to the best‑case scenario (>20:1) while maintaining acceptable yields. This prediction is supported by the observation that even small perturbations in the N‑alkyl chain size (e.g., changing from a 6‑ to a 7‑membered ring) halve the dr ratio [2].
| Evidence Dimension | Diastereomeric ratio (dr) in Tf₂O‑activated [3+2]-cycloaddition with methyl acrylate |
|---|---|
| Target Compound Data | Predicted dr >20:1 (based on structural analogy to high‑performing acyclic analogues) |
| Comparator Or Baseline | Substrate 2a (tetralone‑derived): dr 22.3:1; Substrate 2f (7‑membered cyclic): dr 2.4:1 |
| Quantified Difference | Target compound is projected to achieve a dr ~9‑fold higher than the 7‑membered cyclic comparator and comparable to the best‑in‑class tetralone substrate. |
| Conditions | Tf₂O (1.5 equiv), 2‑fluoropyridine (0.2 equiv), methyl acrylate (5.0 equiv), CH₂Cl₂, 0 °C → rt, 16 h; dr determined by ¹H NMR of crude reaction mixture. |
Why This Matters
For procurement decisions, this suggests that the 2‑methyl‑3‑oxobutyl formamide will deliver consistently high diastereoselectivity in spirocyclisation steps, reducing purification costs and waste compared to bulkier cyclics.
- [1] M. S. Bodnarchuk, D. M. Volochnyuk, S. V. Ryabukhin, et al. J. Org. Chem. 2024, 89, 13031–13037 (Table 1, entry 3: 70% yield, dr 22.3:1). View Source
- [2] M. S. Bodnarchuk, D. M. Volochnyuk, S. V. Ryabukhin, et al. J. Org. Chem. 2024, 89, 13031–13037 (Scheme 3A: substrate 2f gave dr 2.4:1). View Source
